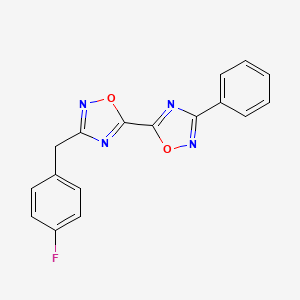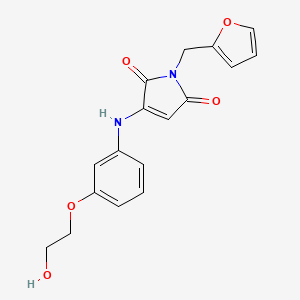![molecular formula C9H5ClN6 B2392830 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1340235-98-4](/img/structure/B2392830.png)
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs, particularly in the treatment of cancer and other proliferative diseases .
Applications De Recherche Scientifique
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of cellular processes and signaling pathways.
Industry: Its derivatives are explored for their potential use in pharmaceuticals and agrochemicals
Mécanisme D'action
Target of Action
The primary targets of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine are likely to be c-Met kinase and carbonic anhydrase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . Carbonic anhydrase is an enzyme that catalyzes the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound can combine with the amino-acid residue on its surface by interacting with the 1,2,4-triazolo [4,3-a]pyridine ring . This interaction may inhibit the activity of c-Met kinase , leading to a decrease in cellular growth, survival, and migration.
Biochemical Pathways
The inhibition of c-Met kinase can affect various biochemical pathways involved in cellular growth and survival . Similarly, the inhibition of carbonic anhydrase can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting various physiological processes .
Result of Action
The compound has shown promising results in inhibiting the growth of various cancer cell lines, including A549, MCF-7, and HeLa . It has also demonstrated significant inhibitory activity against c-Met kinase . Moreover, some derivatives of triazolo[4,3-a]pyrazine have exhibited antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is known for its mild and convenient reaction conditions. The process begins with the preparation of 1-(pyrazin-2-yl)guanidine, which is then subjected to oxidative cyclization to form the desired triazolopyrazine compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to ensure high yield and purity. This often involves fine-tuning parameters such as temperature, solvent choice, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrazine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrazines .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine apart is its specific substitution pattern and its potent kinase inhibitory activity. This makes it a particularly attractive candidate for the development of targeted cancer therapies .
Propriétés
IUPAC Name |
8-chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN6/c10-7-9-15-14-8(16(9)4-3-13-7)6-5-11-1-2-12-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVFIWYMPVWEEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C3N2C=CN=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340235-98-4 |
Source


|
| Record name | 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)
![3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2392751.png)


![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2392757.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2392758.png)
![(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2392759.png)

![2,6-difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B2392761.png)

![5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2392766.png)


